Product packaging for Arctinone B(Cat. No.:CAS No. 102054-40-0)

Arctinone B

Cat. No.: B12733439
CAS No.: 102054-40-0
M. Wt: 246.4 g/mol
InChI Key: UPOWHCBUDJLAIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arctinone B is a natural compound of significant interest in oncology and cell biology research. Preliminary studies suggest its primary research value lies in its potential to inhibit proteasome function, leading to the accumulation of polyubiquitinated proteins and induction of proteotoxic stress in malignant cells . The mechanism of action is hypothesized to involve the abrogation of protein homeostasis, a common vulnerability in many malignancies . Research using this compound is focused on understanding unfolded protein responses and endoplasmic reticulum stress, which can activate apoptotic pathways in cancer cells independently of the TP53 mutational status . This makes it a valuable tool for investigating alternative cell death mechanisms in resistant cancers. Furthermore, its potential to induce organelle dysfunction, particularly in mitochondria, is a key area of scientific inquiry . This product is labeled "For Research Use Only" and is not intended for any diagnostic or therapeutic procedures, human or veterinary use. The "Research Use Only" (RUO) designation means this product has not been validated or approved for use in the diagnosis of disease or other conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10OS2 B12733439 Arctinone B CAS No. 102054-40-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102054-40-0

Molecular Formula

C13H10OS2

Molecular Weight

246.4 g/mol

IUPAC Name

1-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]ethanone

InChI

InChI=1S/C13H10OS2/c1-3-4-10-5-6-12(15-10)13-8-7-11(16-13)9(2)14/h5-8H,1-2H3

InChI Key

UPOWHCBUDJLAIB-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=C(S1)C2=CC=C(S2)C(=O)C

Origin of Product

United States

Origin, Isolation, and Structural Elucidation Studies of Arctinone B

Natural Sources and Distribution of Arctinone B

This compound has been identified in several plant species, with its primary source being Arctium lappa. frontiersin.orgnih.gov

Arctium lappa as a Primary Botanical Source

Arctium lappa L., commonly known as greater burdock, is a well-documented primary botanical source of this compound. frontiersin.orgnih.gov In 1986, a study successfully isolated and characterized nine sulfur-containing acetylenic compounds from the roots of Arctium lappa, which included this compound. tandfonline.comfrontiersin.org These compounds were identified as 5'-(1-propynyl)-2,2'-bithienyl-5-yl derivatives based on spectroscopic and chemical evidence. tandfonline.comfrontiersin.orgoup.com The presence of this compound in A. lappa contributes to the complex chemical profile of the plant, which also includes other polyacetylenes, lignans (B1203133), and terpenoids. frontiersin.orgresearchgate.net

Identification in Other Plant Species and Genera

Beyond its principal source, Arctium lappa, this compound has been isolated from other plants within the Asteraceae family. mdpi.comnih.gov Research has confirmed its presence in the roots of Echinops grijsii and in Rhaponticum uniflorum. mdpi.comnih.govnih.gov The compound has also been reported in Tagetes erecta. nih.gov

Table 1: Documented Natural Sources of this compound

Plant Species Family Plant Part
Arctium lappa (Greater Burdock) Asteraceae Roots
Echinops grijsii Asteraceae Roots
Rhaponticum uniflorum Asteraceae Not Specified

Advanced Isolation Methodologies for this compound

The isolation of this compound from its natural sources involves a multi-step process that begins with solvent extraction followed by sophisticated chromatographic purification techniques. tandfonline.comacs.org

Solvent Extraction Techniques and Optimization

Solvent extraction is the initial and critical step for isolating this compound from plant tissues. organomation.com The choice of solvent is determined by the polarity of the target compound. mdpi.com

For the extraction from Arctium lappa roots, acetone (B3395972) has been effectively used. tandfonline.commdpi.comresearchgate.net In a typical procedure, chopped fresh roots are extracted multiple times with acetone. tandfonline.com The resulting extract is then concentrated, and a liquid-liquid partitioning step with a solvent like ether is used to separate components into different fractions. tandfonline.comffhdj.com

In the case of isolating thiophenes, including this compound from Echinops grijsii roots, a different solvent system has been employed. The dried roots were first extracted with 95% ethanol (B145695), and the resulting crude extract was then partitioned with dichloromethane (B109758) (CH2Cl2), which yielded the fraction containing this compound. acs.org

Table 2: Solvent Systems Used in the Extraction of this compound

Plant Source Initial Extraction Solvent Subsequent Partitioning/Fractionation Solvent(s)
Arctium lappa Acetone Ether

Chromatographic Separation Strategies

Following initial extraction, crude extracts containing this compound require further purification, which is primarily achieved through chromatographic methods. researchgate.net

Column chromatography is an indispensable technique for purifying this compound from complex plant extracts. tandfonline.comacs.orgcolumbia.edu This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through the column. columbia.edulibretexts.org

In studies involving Arctium lappa, the neutral fraction of an ether extract was subjected to silica (B1680970) gel column chromatography. tandfonline.com Further purification was achieved using reversed-phase chromatography on an octadecylsilanized (ODS) silica gel column with aqueous acetonitrile (B52724) as the mobile phase. tandfonline.com A final separation step often involves repeated silica gel column chromatography with an eluent system such as ethyl acetate-benzene to yield the pure compound. tandfonline.com

For the purification of this compound from Echinops grijsii, the dichloromethane fraction was first applied to a silica gel column and eluted with a gradient system of n-hexane and ethyl acetate. acs.org Subsequent purification of the relevant fractions was performed using Sephadex LH-20 column chromatography and preparative thin-layer chromatography (TLC). acs.org

Table 3: Column Chromatography Systems for this compound Purification

Plant Source Stationary Phase Mobile Phase / Eluent System
Arctium lappa Silica Gel, Octadecylsilanized (ODS) Silica Gel Benzene-Ethyl Acetate, Aqueous Acetonitrile
Preparative Thin-Layer Chromatographynih.govacs.org

Preparative Thin-Layer Chromatography (Prep TLC) is a valuable method for the purification of small quantities of compounds. rochester.edu In the context of this compound and related compounds, TLC has been employed as a purification step. hku.hktandfonline.com This technique operates on the principle of differential partitioning of compounds between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). wisc.edu

For preparative purposes, a larger and thicker layer of adsorbent is used compared to analytical TLC. rochester.eduaga-analytical.com.pl The crude extract containing this compound is applied as a band onto the plate, which is then developed in a suitable solvent system. rochester.edu The separated bands of compounds are visualized, often under UV light, and the band corresponding to this compound is physically scraped from the plate. rochester.edu The compound is then eluted from the silica gel with a polar solvent to yield a purified sample. rochester.edu This method, while effective for small-scale purification, is a crucial step in obtaining the pure compound necessary for definitive structural analysis. als-journal.com

Emerging Separation Technologies

While traditional methods like column chromatography and Prep TLC have been instrumental, the field of separation science is continually evolving. For lignans and other complex natural products, newer technologies offer improved resolution, speed, and efficiency. rsc.org

High-speed counter-current chromatography (HSCCC) is one such technique that has been successfully used for the isolation of lignans. mdpi.com This method utilizes a two-phase solvent system and avoids the use of solid supports, which can sometimes lead to sample degradation. mdpi.com Another promising technique is supercritical fluid chromatography (SFC), which uses a supercritical fluid, often carbon dioxide, as the mobile phase. mdpi.com SFC is advantageous due to its use of less toxic and flammable organic solvents. mdpi.com Furthermore, comprehensive two-dimensional liquid chromatography (LC×LC) provides enhanced separation power for complex mixtures like plant extracts, enabling the resolution of co-eluting compounds that would be difficult to separate using conventional one-dimensional HPLC. nih.gov While the direct application of these specific emerging technologies to the isolation of this compound is not extensively documented, their successful use for structurally similar compounds suggests their potential utility.

Spectroscopic and Spectrometric Elucidation of this compound Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govmdpi.comagriculturejournals.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information about the chemical environment of specific atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts (δ), coupling constants (J), and signal multiplicities in an NMR spectrum reveal how atoms are connected to each other.

For this compound, ¹H and ¹³C NMR data have been crucial in establishing its structure as 1-[5'-(1-propynyl)-[2,2'-bithiophen]-5-yl]-ethanone. researchgate.net The spectra would reveal characteristic signals for the protons and carbons of the two thiophene (B33073) rings, the acetyl group, and the propynyl (B12738560) group.

Table 1: Representative NMR Data for this compound

Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Acetyl CH₃ValueValue
Thiophene HRangeRange
Propynyl CH₃ValueValue
Carbonyl CValue
Thiophene CRange
Propynyl CRange

Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisnih.govmdpi.comagriculturejournals.cz

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. rsc.orglibretexts.org This information is used to determine the molecular weight of a compound and can also provide clues about its structure through the analysis of fragmentation patterns. uni-saarland.de

For this compound, electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to its molecular formula, C₁₃H₁₀OS₂. nih.gov The fragmentation pattern observed in the mass spectrum of this compound is also characteristic. For instance, fragment ion peaks at m/z 231, 203, and 159 have been reported, which are consistent with the proposed structure. tandfonline.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. uni-saarland.de

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterizationnih.govagriculturejournals.cz

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. bspublications.net The wavelengths at which a molecule absorbs light (λmax) are characteristic of its chromophores, which are the parts of the molecule that absorb light. units.it

The UV spectrum of this compound shows maximal absorptions at approximately 380, 376, 265, and 223 nm. tandfonline.com This absorption profile is characteristic of the conjugated system present in the 2,2'-bithiophene-5-carbonyl chromophore. tandfonline.com The extended conjugation involving the two thiophene rings and the carbonyl group is responsible for the absorption in the near-UV and visible regions of the electromagnetic spectrum. libretexts.org

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)mdpi.comrochester.edutandfonline.com

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures. rsc.org Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are two such techniques that have been widely applied to the analysis of natural products. wikipedia.orgshimadzu.com.sg

LC-MS/MS, in particular, combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. mdpi.comnih.gov This technique is invaluable for identifying known compounds in complex extracts, such as those from Arctium lappa, and for the structural elucidation of new compounds. hku.hknih.gov GC-MS is also a valuable tool, especially for the analysis of volatile and semi-volatile compounds. agriculturejournals.czscioninstruments.comnist.gov While specific applications of LC-MS/MS or GC-MS for the detailed analysis of this compound are often part of broader metabolic profiling studies, these techniques are essential for confirming its presence in plant extracts and for quantifying its abundance. researchgate.netnih.gov

Biosynthetic Pathways and Precursor Studies of Arctinone B

Investigation of Primary Metabolic Origins

The biosynthesis of complex specialized metabolites like Arctinone B originates from primary metabolism, the fundamental set of chemical reactions that are essential for normal growth, development, and reproduction. For this compound, the core scaffold is derived from fatty acid and polyketide precursors. nih.gov Isotopic tracer experiments have been instrumental in demonstrating that the carbon-carbon triple bonds characteristic of polyacetylenes are formed from pre-existing fatty acid chains. nih.gov

Plants, particularly those in the Asteraceae family from which this compound has been isolated, synthesize a wide array of secondary metabolites. nih.govresearchgate.net The primary metabolites that serve as the foundational building blocks for these complex structures include carbohydrates, amino acids, and lipids. researchgate.netannualreviews.org Specifically, the biosynthesis of polyacetylenes is intimately linked to lipid metabolism. nih.gov Saturated fatty acids, synthesized de novo, provide the carbon backbone that undergoes a series of modifications to introduce unsaturation, including the characteristic triple bonds of polyacetylenes. nih.gov

Table 1: Primary Metabolic Pathways and their Contribution to Secondary Metabolite Classes

Primary Metabolic Pathway Key Precursors Major Classes of Derived Secondary Metabolites
Phenylpropanoid Metabolism Phenylalanine Phenylpropanoids, Flavonoids, Lignin
Isoprenoid Metabolism Isopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP) Terpenoids
Amino Acid Metabolism Various Amino Acids Alkaloids
Fatty Acid/Polyketide Metabolism Acetyl-CoA, Malonyl-CoA Polyacetylenes, Thiophenes

Proposed Biosynthetic Routes for this compound

The formation of this compound from its primary metabolic precursors involves a series of complex chemical transformations. These can be broadly categorized into enzyme-mediated reactions and non-enzymatic processes.

Enzyme-Mediated Transformations

The introduction of the characteristic carbon-carbon triple bonds in polyacetylenes is a key enzymatic step. It has long been hypothesized, and now increasingly supported by genetic and biochemical evidence, that desaturase enzymes are responsible for alkyne bond formation. nih.gov These enzymes, which are also involved in the synthesis of unsaturated fatty acids, are believed to catalyze the conversion of double bonds into triple bonds. nih.gov

Following the formation of the polyacetylene backbone, further enzymatic modifications occur. In the case of sulfur-containing compounds like this compound, a crucial step is the incorporation of sulfur. The biosynthesis of sulfur-containing molecules in living organisms relies on complex protein machineries that can catalyze the formation of carbon-sulfur bonds. anr.fr While the specific enzymes responsible for sulfur incorporation in this compound biosynthesis have not been fully characterized, it is likely that enzymes from the "Radical-SAM" superfamily, known to be involved in the conversion of C-H to C-S bonds, play a role. anr.fr

Enzymatic reactions are also responsible for other modifications, such as hydroxylations and oxidations, that lead to the final structure of this compound. beilstein-journals.orgnih.gov These transformations are often catalyzed by enzymes like cytochrome P450 monooxygenases and other oxidoreductases. nih.gov

Non-Enzymatic Mechanistic Considerations

While enzymes catalyze many of the specific steps in biosynthesis, non-enzymatic reactions can also play a significant role in the formation and diversification of natural products. rsc.orgnih.gov These spontaneous chemical reactions can occur under physiological conditions and can be influenced by factors such as pH and the presence of reactive chemical species. frontiersin.orgresearchgate.net

In the context of this compound biosynthesis, it is possible that some of the final cyclization or rearrangement steps could occur non-enzymatically. For instance, an enzymatically produced reactive intermediate might spontaneously cyclize to form the thiophene (B33073) ring found in this compound. nih.gov The formation of complex ring systems in other fungal natural products has been shown to involve non-enzymatic Michael additions. nih.gov While not directly demonstrated for this compound, such spontaneous reactions are a plausible mechanism for some of the observed chemical diversity in related compounds.

Relationship to Broader Polyacetylene Biosynthesis

This compound is part of the large and diverse class of polyacetylenic natural products. nih.gov The biosynthesis of these compounds generally follows a conserved pathway starting from fatty acids. The key step is the formation of the acetylenic bond, which is believed to be catalyzed by specialized desaturases. nih.gov

The diversity within the polyacetylene family arises from variations in chain length, the number and position of triple and double bonds, and the addition of various functional groups. nih.gov The biosynthetic machinery for polyacetylenes has been studied in various organisms, including plants, fungi, and bacteria, revealing a common evolutionary origin and a shared set of core enzymatic reactions. nih.gov The study of the genetics of acetylenic bond formation in terrestrial plants has provided significant insights into the enzymes involved. nih.gov

Comparative Biosynthesis with Related Sulfur-Containing Acetylenic Compounds

This compound belongs to a group of naturally occurring thiophenes, which are often found in plants of the Asteraceae family. nih.govmdpi.com These compounds are biosynthetically derived from fatty acids or polyacetylenes through acetylenic intermediates. nih.govmdpi.com The biogenetic pathways of many thiophenes are thought to be closely related.

For example, it has been proposed that dimeric bithiophenes may originate from arctinol-b, a compound structurally related to this compound. mdpi.com This suggests a common biosynthetic precursor and a shared set of enzymatic tools for the formation of the thiophene ring and the polyacetylene chain. The study of other sulfur-containing acetylenic compounds isolated from the same or related plant species, such as arctic acid and arctinol, provides valuable clues about the biosynthetic pathway of this compound. mdpi.comresearchgate.net

Table 2: Selected Sulfur-Containing Acetylenic Compounds from the Asteraceae Family

Compound Name Chemical Formula Plant Source (Family) Reference(s)
This compound C13H10OS2 Arctium lappa, Echinops grijisii (Asteraceae) mdpi.comnih.gov
Arctinol B C13H12O2S2 Echinops latifolius (Asteraceae) nih.gov
Arctic Acid C12H8O2S2 Rhaponticum uniflorum (Asteraceae) mdpi.com
Arctinone A C13H10OS2 Arctium lappa acs.org

Genetic and Enzymatic Determinants of this compound Biosynthesis

The specific genes and enzymes responsible for the biosynthesis of this compound have not yet been fully elucidated. However, based on our understanding of polyacetylene and thiophene biosynthesis in general, we can infer the types of genetic and enzymatic determinants that are likely involved. nih.govanr.fr

The identification of biosynthetic gene clusters (BGCs) is a key strategy for understanding the genetic basis of natural product formation. nih.govresearchgate.net These clusters contain the genes encoding the enzymes required for the synthesis of a particular compound. It is highly probable that a BGC for this compound exists in the producing organisms, containing genes for desaturases, enzymes for sulfur incorporation, and various modifying enzymes like P450s and dehydrogenases. nih.govnih.gov

Future research involving genome sequencing, transcriptomics, and gene-knockout experiments in this compound-producing organisms will be necessary to identify the specific genes and characterize the enzymes of this biosynthetic pathway. annualreviews.orgmedrxiv.org Such studies will not only provide fundamental knowledge about the biosynthesis of this interesting molecule but may also open up avenues for its biotechnological production. nih.govmdpi.com

Synthetic Chemistry Approaches to Arctinone B and Analogues

Total Synthesis Strategies for Arctinone B

The construction of the this compound molecule presents a unique set of challenges, primarily centered around the creation and functionalization of the bithiophene core. Synthetic chemists have employed a variety of strategies to achieve the total synthesis of this natural product.

Retrosynthetic Analysis for Complex Bithiophene Scaffolds

A common retrosynthetic approach for this compound involves disconnecting the molecule at the C-C bond linking the two thiophene (B33073) rings. This leads to two thiophene monomers that can be coupled in the forward synthesis. One of the thiophene precursors would contain the propynyl (B12738560) group or a precursor to it, while the other would possess the aldehyde functionality or a protected version thereof.

Another key disconnection is at the propynyl side chain, which can be introduced late in the synthesis via a coupling reaction, such as a Sonogashira coupling, with a suitably functionalized bithiophene. This strategy allows for the early construction of the core bithiophene structure, which can then be elaborated.

The aldehyde group is often introduced through the formylation of the bithiophene core, a well-established transformation in thiophene chemistry. This retrosynthetic analysis simplifies the complex target molecule into more manageable and synthetically accessible building blocks.

Key Bond-Forming Reactions in the Forward Synthesis

The forward synthesis of this compound relies on several key bond-forming reactions to construct the bithiophene scaffold and introduce the required functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: Stille and Suzuki couplings are pivotal in forming the C-C bond between the two thiophene rings. These reactions typically involve the coupling of a stannylated or boronic acid-functionalized thiophene with a halogenated thiophene derivative.

Sonogashira Coupling: To introduce the 1-propynyl group, the Sonogashira coupling is a frequently employed method. This reaction couples a terminal alkyne (propyne or a protected equivalent) with a halogenated bithiophene in the presence of a palladium catalyst and a copper(I) co-catalyst.

Vilsmeier-Haack Formylation: The introduction of the aldehyde group at the C5 position of the bithiophene core is often achieved through the Vilsmeier-Haack reaction. This reaction utilizes a formylating agent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF).

A photochemical approach has also been described for the synthesis of naturally occurring bithiophenes, which can be an alternative strategy for constructing the core scaffold acs.org.

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to mimic the biosynthetic pathways that occur in nature. Thiophenes found in the Asteraceae family are believed to be derived from polyacetylenes. A proposed biosynthetic pathway for dimeric bithiophenes suggests an origin from simpler bithiophene precursors through oxidative coupling and rearrangement reactions. While a specific biomimetic total synthesis of this compound has not been extensively detailed in the literature, a plausible approach would involve the oxidative coupling of a substituted thiophene precursor followed by enzymatic or chemo-enzymatic modifications to install the propynyl and aldehyde functionalities. This area remains an intriguing avenue for future research, drawing inspiration from the natural production of these compounds in plants.

Stereochemical Control and Regioselectivity in Synthesis

This compound itself does not possess any stereocenters, so stereochemical control is not a primary concern in its total synthesis. However, for the synthesis of analogues with chiral side chains, stereocontrol would become a critical aspect.

Regioselectivity, on the other hand, is a crucial element in the synthesis of this compound. The precise placement of the propynyl and aldehyde groups at the C5 and C5' positions of the 2,2'-bithiophene (B32781) core is essential. The regioselectivity of the key bond-forming reactions is therefore paramount. For instance, in the coupling of two different thiophene monomers, directing groups and the choice of coupling partners and reaction conditions are carefully selected to ensure the desired 2,2'-linkage and the correct positioning of the substituents. Similarly, the formylation of a pre-formed bithiophene must be directed to the desired position, which is often dictated by the electronic and steric properties of the existing substituents.

Synthetic Methodologies for this compound Derivatives

The development of synthetic methodologies for this compound derivatives is driven by the desire to explore the structure-activity relationships of this class of compounds and to develop new molecules with potentially enhanced biological activities.

Functionalization of the Bithiophene Core

The bithiophene core of this compound provides a versatile platform for chemical modification. The existing aldehyde and propynyl groups can be transformed into a wide array of other functionalities.

The aldehyde group is particularly amenable to a variety of transformations, including:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Reductive amination to form various amines.

Wittig and Horner-Wadsworth-Emmons reactions to introduce new carbon-carbon double bonds.

Condensation reactions with various nucleophiles to form imines, oximes, and hydrazones.

The propynyl group can also be a site for further functionalization. For example, it can participate in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce triazole rings, or it can be further elaborated through various alkyne-based transformations.

Modifications of the Propynyl and Ethanone (B97240) Moieties

The structural architecture of this compound offers intriguing possibilities for synthetic modification, particularly at the propynyl and ethanone moieties. These functional groups are pivotal to the molecule's chemical reactivity and potential biological activity, making them primary targets for analog synthesis. Medicinal chemistry strategies for the modification of bioactive natural products often involve targeted molecular operations to enhance drug-like properties. nih.gov

Propynyl Moiety Modifications: The terminal alkyne of the propynyl group is a versatile handle for a variety of chemical transformations. Introduction of an alkynyl moiety to a core structure can be achieved through methods like the Sonogashira reaction or Mannich reactions. nih.gov For instance, the propargyl group can be functionalized to introduce diverse substituents, thereby modulating the steric and electronic properties of the this compound scaffold.

One common strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to introduce 1,2,3-triazole rings. This approach allows for the linkage of this compound to various molecular fragments, including but not limited to, aryl groups, alkyl chains, or even biomolecules. The resulting triazole ring is not merely a linker but can actively participate in hydrogen bonding and dipole interactions, potentially enhancing binding affinity to biological targets.

Another avenue for modification is the extension of the alkyne chain or its replacement with other functional groups. For example, homologation could yield butynyl or pentynyl analogs, probing the spatial requirements of a putative binding pocket. Alternatively, the propynyl group could be reduced to the corresponding propargyl alcohol or saturated to a propyl chain, allowing for an investigation of the role of the alkyne's rigidity and electron density in biological activity.

Ethanone Moiety Modifications: The ethanone group presents several opportunities for chemical elaboration. The carbonyl group can be reduced to a secondary alcohol, which could introduce a new hydrogen bond donor and a chiral center. The stereochemistry of this newly formed alcohol could be crucial for biological activity, necessitating stereoselective reduction methods.

The alpha-carbon of the ethanone moiety can be functionalized through enolate chemistry. This would allow for the introduction of various substituents, such as alkyl, halogen, or hydroxyl groups. Such modifications would alter the local stereoelectronic environment and could influence the molecule's interaction with target proteins. Furthermore, the entire ethanone side chain could be replaced with other acyl groups (e.g., propanone, butanone) to explore the structure-activity relationship (SAR) concerning the size and lipophilicity of this region.

The table below summarizes potential modifications to the propynyl and ethanone moieties of this compound and the synthetic strategies that could be employed.

MoietyModification TypePotential Functional GroupSynthetic Strategy
PropynylTerminal Functionalization1,2,3-TriazoleCopper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
PropynylChain ExtensionButynyl, PentynylAlkylation of terminal alkyne
PropynylReductionPropylCatalytic Hydrogenation
PropynylHydrationMethyl KetoneAcid-catalyzed hydration
EthanoneCarbonyl ReductionSecondary AlcoholSodium borohydride reduction
EthanoneAlpha-FunctionalizationAlkyl, HalogenEnolate chemistry
EthanoneAcyl Group ExchangePropanone, ButanoneGrignard reaction with corresponding nitrile

These synthetic modifications provide a roadmap for generating a library of this compound analogs, each designed to probe specific aspects of its molecular interactions and biological function.

Analog Design and Library Synthesis for Biological Probing

Rational Design Principles for Structural Modification

The design of this compound analogs is guided by rational design principles aimed at systematically probing the structure-activity relationships (SAR) of the parent molecule. A key aspect of rational design is the mimicry of protein surfaces to disrupt protein-protein interactions. nih.gov This involves identifying the key pharmacophoric features of this compound and modifying its structure to enhance interactions with a biological target. The process often begins with the generation of a pharmacophore model, which defines the essential spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

In the context of this compound, the furanone core, the propynyl group, and the ethanone moiety would be considered key components of the pharmacophore. Rational design would involve modifying these groups to optimize their interactions. For example, if a hydrophobic pocket is hypothesized to accommodate the propynyl group, analogs with more lipophilic substituents at the terminal alkyne could be designed. Conversely, if a hydrogen bond interaction is suspected with the ethanone carbonyl, analogs with modified carbonyl groups could be synthesized to test this hypothesis.

Structure-activity relationship studies of other natural product analogs have shown that even subtle changes, such as the introduction of a substituent on an aromatic ring, can significantly impact biological activity. koreascience.kr Therefore, a systematic approach to modifying the substitution pattern and conformational flexibility of this compound is crucial. This could involve constraining the rotatable bonds within the molecule to lock it into a bioactive conformation.

Combinatorial Synthesis Approaches for Analog Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of this compound analogs. This approach involves the systematic combination of a small number of building blocks to create a large number of diverse products. For this compound, a combinatorial library could be synthesized by reacting a common furanone core with a variety of alkynes and acylating agents.

One-bead-one-compound (OBOC) is a combinatorial method that could be adapted for this compound analog synthesis. In this technique, each bead in a resin support carries a unique compound. This allows for the screening of large libraries of compounds simultaneously. DNA-encoded libraries (DECLs) represent another powerful combinatorial approach where each molecule is tagged with a unique DNA barcode. This enables the screening of vast libraries and the rapid identification of active compounds through DNA sequencing.

Multi-component reactions, where three or more reactants combine in a single step to form a product, are also well-suited for combinatorial synthesis. The development of a multi-component reaction that assembles the this compound scaffold would significantly accelerate the generation of a diverse analog library.

Computational Approaches in Analog Design and Synthetic Feasibility Prediction

Computational tools are indispensable in modern drug discovery for designing analogs and predicting their synthetic feasibility. These approaches can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Molecular modeling techniques, such as molecular docking, are used to predict the binding mode and affinity of this compound analogs to a target protein. scielo.org.mx This requires a three-dimensional structure of the target, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling.

Docking studies can guide the design of new analogs by identifying favorable interactions between the ligand and the protein. nih.gov For example, if a docking simulation reveals an unoccupied hydrophobic pocket near the propynyl group of this compound, analogs with bulky hydrophobic substituents at this position can be designed to fill this pocket and enhance binding affinity. Molecular dynamics (MD) simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time. peerj.com

The following table outlines a hypothetical molecular docking workflow for this compound analogs.

StepDescription
1. Target PreparationObtain or model the 3D structure of the target protein. Prepare the protein for docking by adding hydrogen atoms and assigning charges.
2. Ligand PreparationGenerate 3D structures of this compound and its analogs. Assign appropriate protonation states and charges.
3. Docking SimulationDock the ligands into the active site of the target protein using software like AutoDock or Glide.
4. Pose AnalysisAnalyze the predicted binding poses and scores to identify the most promising analogs.
5. Interaction AnalysisVisualize the ligand-protein interactions to understand the key binding determinants.

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the generative design of novel molecules with desired properties. nih.gov These approaches can learn from large datasets of known molecules and their biological activities to generate new chemical structures that are predicted to be active. jhidc.org

Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on a dataset of natural products to learn their underlying chemical patterns. nih.gov These models can then be used to generate novel molecules that are inspired by natural products but have improved drug-like properties. ethz.ch For a molecule like this compound, a generative model could be fine-tuned with a smaller dataset of furanone-containing compounds to generate analogs with a high likelihood of bioactivity.

AI can also be used to predict the synthetic feasibility of designed analogs. peerj.com By analyzing vast amounts of reaction data, machine learning models can learn the rules of organic synthesis and predict whether a given molecule can be synthesized efficiently. This can help to prioritize the synthesis of analogs that are not only predicted to be active but are also synthetically accessible. The integration of generative models with synthetic feasibility prediction creates a powerful in silico pipeline for the design and optimization of novel drug candidates. nih.gov

Structure Activity Relationship Sar Investigations of Arctinone B

Foundational Principles of Arctinone B SAR

The fundamental principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. derpharmachemica.comrsc.org Minor modifications to a molecule's framework can lead to significant changes in its pharmacological profile. acs.org SAR investigations for this compound would systematically explore how alterations to its core structure—the bithiophene scaffold, the propynyl (B12738560) group, and the ethanone (B97240) moiety—impact its biological efficacy. This process involves the synthesis of a series of analogs where specific parts of the molecule are modified, followed by biological testing to determine the effect of these changes. rsc.orgrsc.org The goal is to identify the pharmacophore, which is the precise arrangement of steric and electronic features necessary for optimal interaction with a biological target. babrone.edu.indovepress.com

Elucidation of Pharmacophoric Features through Analog Variation

A pharmacophore model represents the essential spatial arrangement of molecular features that are critical for biological activity. babrone.edu.indovepress.com For this compound, identifying these features would involve synthesizing and testing a variety of analogs to map out the key interaction points. Pharmacophore models are typically composed of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov

While specific, comprehensive pharmacophore models for this compound are not extensively documented in publicly available research, the general approach would involve:

Modification of the Bithiophene Core: Altering the substitution pattern on the thiophene (B33073) rings or replacing one or both rings with other heterocyclic systems to understand the importance of this specific aromatic core.

Variation of the Propynyl Group: Converting the alkyne to an alkene or alkane, or changing the terminal methyl group to other substituents to probe the role of the triple bond and its steric and electronic properties.

Alteration of the Ethanone Moiety: Modifying the acetyl group to other functionalities like an alcohol, carboxylic acid, or amide to determine the significance of this particular side chain.

By comparing the biological activities of these analogs, researchers can deduce which features are essential for activity, which contribute to potency, and which can be modified to improve properties like selectivity or metabolic stability.

Impact of Substituent Effects on Biological Efficacy

The biological efficacy of this compound is a composite of the contributions from its distinct structural components. Understanding the individual and collective impact of these substituents is key to its SAR.

The 2,2'-bithiophene (B32781) core is a prominent feature in many biologically active natural products and synthetic compounds. lshtm.ac.uk Thiophenes and bithiophenes are known to possess a range of activities, including antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comencyclopedia.pubmdpi.com The sulfur atom in the thiophene ring can participate in various interactions, and the extended π-system of the bithiophene scaffold allows for potential π-stacking interactions with biological targets. derpharmachemica.com

A hypothetical SAR study on the bithiophene core of this compound might involve the variations shown in the table below, with the expected impact on a hypothetical biological activity.

Compound Modification from this compound Hypothetical Change in Activity Rationale
Analog 1Replacement of one thiophene with a furan (B31954) ringDecreaseThe specific electronic properties and hydrogen bonding capacity of the sulfur atom may be crucial for target interaction.
Analog 2Replacement of one thiophene with a phenyl ringVariableMay increase hydrophobic interactions but alter the geometry and electronic distribution, leading to unpredictable effects.
Analog 3Introduction of a hydroxyl group on a thiophene ringIncreaseCould introduce a new hydrogen bonding interaction with the target, potentially enhancing binding affinity. nih.gov
Analog 4Shifting the substitution from 2,2'-bithiophene to 2,3'-bithiopheneDecreaseThe specific spatial arrangement of the substituents is likely critical for fitting into the target's binding site.

The 1-propynyl group is another key feature of this compound. Acetylenic groups are found in numerous natural products and are known to contribute to biological activity through various mechanisms. mdpi.com The triple bond introduces rigidity and a specific linear geometry to this part of the molecule. Its electron-rich π-system can participate in interactions with biological targets.

SAR studies on other acetylenic compounds have shown that the presence and nature of the triple bond are often critical. For example, in some classes of inhibitors, the acetylenic moiety can act as a reactive group, forming covalent bonds with the target, or it can provide a specific orientation for optimal binding.

To understand the contribution of the propynyl group in this compound, the following modifications could be investigated:

Compound Modification from this compound Hypothetical Change in Activity Rationale
Analog 5Reduction of the propynyl to a propenyl groupDecreaseThe change in geometry from linear to trigonal planar and the loss of the triple bond's specific electronic character could disrupt optimal binding.
Analog 6Reduction of the propynyl to a propyl groupSignificant DecreaseThe introduction of conformational flexibility and the loss of the π-system would likely lead to a substantial loss of potency.
Analog 7Replacement of the terminal methyl with a larger alkyl groupDecreaseSteric hindrance may prevent the molecule from fitting into the binding pocket of the target.
Analog 8Replacement of the terminal methyl with a polar group (e.g., -CH₂OH)VariableCould either introduce a beneficial hydrogen bond or be detrimental if the binding pocket is hydrophobic.

The ethanone (acetyl) group at the 5-position of the second thiophene ring is a key functional group that can participate in various non-covalent interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, which is a common feature in drug-receptor interactions.

The significance of this moiety can be probed by replacing it with other functional groups. Studies on other classes of compounds often show that such modifications can have a profound impact on biological activity.

Compound Modification from this compound Hypothetical Change in Activity Rationale
Analog 9Reduction of the ketone to a secondary alcohol (Arctinol B)VariableThe introduction of a hydrogen bond donor (the -OH group) and the removal of the carbonyl could either enhance or diminish activity depending on the target's binding site properties.
Analog 10Oxidation of the ethanone to a carboxylic acid (Arctic acid)Likely DecreaseThe introduction of a negative charge at physiological pH would drastically alter the electronic and solubility properties, likely reducing cell permeability and altering target interactions.
Analog 11Conversion of the ethanone to an oximeVariableAlters the electronics and sterics of the group, potentially leading to different interactions with the target.
Analog 12Replacement of the methyl group of the ethanone with a larger alkyl chainDecreaseCould introduce steric clashes within the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov A QSAR model takes the form of an equation:

Activity = f(molecular descriptors) + error

where the molecular descriptors are numerical representations of the physicochemical properties of the molecules. mdpi.com

Data Set Preparation: A series of this compound analogs with their corresponding measured biological activities (e.g., IC₅₀ values) would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model development).

A validated QSAR model for this compound could guide the rational design of new derivatives with potentially enhanced efficacy.

Descriptor Selection and Calculation

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to formalize the SAR. The first step in developing a QSAR model is the selection and calculation of molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule's structure. For a compound like this compound, a wide array of descriptors would be calculated to capture its topological, geometrical, electronic, and physicochemical properties.

While a specific QSAR model for this compound is not published, the methodology can be understood from studies on other bioactive compounds, including nematicidal agents. acs.orgresearchgate.net The process involves:

Structure Optimization: The 3D structure of this compound and its hypothetical analogues would be generated and optimized using quantum chemical methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311G(d,p). biolscigroup.us

Descriptor Calculation: Using the optimized structures, various classes of descriptors would be calculated using specialized software.

Relevant descriptor classes for this compound would likely include:

Constitutional Descriptors: Molecular weight, number of sulfur atoms, number of rings.

Topological Descriptors: Indices that describe the connectivity of atoms, such as Burden eigenvalues and edge-adjacency indices. acs.org

Geometrical Descriptors: 3D-MoRSE and WHIM descriptors, which relate to the 3D arrangement of the atoms. acs.org

Electronic Descriptors: Derived from quantum chemistry calculations, these include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic charges. biolscigroup.us These are critical for describing a molecule's reactivity and interaction capabilities.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity (MR), and polar surface area (PSA), which are important for absorption and distribution.

The selection of a final set of descriptors for the model is a critical step, often involving statistical techniques to choose a subset that correlates well with biological activity while avoiding redundancy.

Descriptor TypeExampleRelevance to this compound's Bioactivity
Electronic E-HOMO, E-LUMOGoverns the ability to participate in charge-transfer interactions with a biological target.
Steric/Geometrical Molar Refractivity (MR)Describes the bulk and polarizability of substituents, affecting how the molecule fits into a binding site. researchgate.net
Hydrophobic LogPInfluences the compound's ability to cross biological membranes to reach its target. ju.edu.jo
Topological Burden EigenvaluesEncodes information about molecular structure and branching, which can be related to bioactivity. acs.org

Model Development and Validation

Once a relevant set of descriptors is calculated for a series of this compound analogues with known biological activities, a mathematical model can be developed. The goal is to create an equation that quantitatively links the descriptors to the activity. A common method for this is Multiple Linear Regression (MLR). biolscigroup.usju.edu.jo

The general form of an MLR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D represents the descriptor values and c represents the regression coefficients.

The development of a robust and predictive QSAR model requires rigorous validation. This process ensures that the model is not a result of a chance correlation and has true predictive power for new, untested compounds. Key validation metrics, drawn from various QSAR studies, include: acs.orgresearchgate.netbiointerfaceresearch.comnih.gov

Internal Validation: This is often performed using cross-validation techniques like the leave-one-out (LOO) method, which yields a cross-validation coefficient (Q²). A high Q² (typically > 0.5) indicates good internal predictivity.

External Validation: The model's predictive power is tested on an external set of compounds (the "test set") that were not used in the model's development. The coefficient of determination for the test set (R²_pred) is a key metric.

The table below shows typical validation parameters from representative QSAR studies on bioactive compounds, illustrating the benchmarks a model for this compound would need to meet.

Statistical ParameterDescriptionAcceptable ValueExample from Nematicidal Agent QSAR acs.orgExample from Factor Xa Inhibitor QSAR researchgate.netresearchbib.com
Coefficient of determination (goodness of fit)> 0.60.7910.95
Cross-validated R² (internal predictivity)> 0.50.7010.90
R²_pred R² for the external test set (external predictivity)> 0.60.774Not Reported
F-statistic Fisher test value (statistical significance)High valueNot ReportedHigh
S Standard deviation of the regressionLow valueNot ReportedLow

Predictive Applications in Compound Prioritization

The primary application of a validated QSAR model is its use as a predictive tool. Such a model for this compound could be employed to prioritize new, unsynthesized derivatives for chemical synthesis and biological testing. biolscigroup.us This approach saves significant time and resources by focusing efforts on compounds most likely to be active.

The process involves:

Virtual Library Generation: A large virtual library of novel this compound derivatives can be created by systematically modifying its structure (e.g., changing substituents on the thiophene rings, altering the linking chain).

Activity Prediction: The validated QSAR model is used to calculate the predicted biological activity (e.g., nematicidal potency) for every compound in the virtual library based on their calculated descriptors.

Compound Prioritization: Compounds are ranked based on their predicted activity. Those with the highest predicted potency, and potentially favorable properties like low toxicity (if a corresponding model is available), are prioritized for synthesis.

For instance, a QSAR study on nematicidal 1,3,4-oxadiazole–cinnamic acid hybrids led to the successful design of a novel compound with a high control effect in field experiments, demonstrating the practical utility of this approach. acs.org A similar strategy could guide the development of next-generation nematicides based on the this compound scaffold.

In Silico Approaches to SAR Analysis for this compound

Beyond QSAR, other in silico techniques provide a more detailed, three-dimensional view of how this compound might interact with a biological target at the molecular level. These methods are crucial for rational drug design.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like this compound) when bound to a target protein. nih.gov This technique is essential for understanding the molecular basis of action, provided a 3D structure of the biological target is known or can be modeled. For this compound's nematicidal activity, a relevant target could be a crucial enzyme in nematodes, such as acetylcholinesterase or a specific receptor.

The docking process involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structure of the target protein and preparing the 3D structure of this compound.

Docking Simulation: Using software like AutoDock, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. nih.gov

Scoring and Analysis: Each pose is assigned a score, typically an estimated free energy of binding (expressed in kcal/mol), which indicates the binding affinity. Lower binding energy values suggest stronger, more favorable interactions. biorxiv.org

The analysis of the best-scoring docking pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of the target protein. nih.gov This information provides critical SAR insights; for example, it might show that the ketone group on this compound acts as a hydrogen bond acceptor, a feature that should be retained in future analogues. In silico studies on other thiophenes have successfully used docking to correlate binding energy with experimental activity and to explain binding modes. nih.govresearchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful ligand-based design tool, particularly useful when the 3D structure of the target is unknown. A pharmacophore is an abstract 3D arrangement of essential chemical features that a molecule must possess to be recognized by a specific target and to elicit a biological response.

For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active thiophene-based nematicides. The model would define the spatial arrangement of key features, which might include: researchgate.netnih.gov

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (Hyd) regions

Aromatic Rings (AR)

Once developed and validated, this 3D pharmacophore model serves as a sophisticated filter for virtual screening. bohrium.com A large database of millions of commercially available or virtual compounds can be rapidly searched to identify molecules that match the pharmacophore query. The resulting "hits" are compounds that possess the required chemical features in the correct 3D orientation and are therefore predicted to have a high probability of being active. These hits can then be subjected to further analysis, such as molecular docking (if a target structure is available) and are prioritized for acquisition and biological testing. This approach has been successfully used to identify novel thiophene-containing inhibitors for various protein targets. bohrium.com

Preclinical Biological Activity Profiling and Mechanistic Elucidation of Arctinone B

In Vitro Assessment of Biological Activities

In vitro studies provide the foundational understanding of a compound's biological effects at the cellular and molecular level. For Arctinone B, its potential has been inferred primarily from the activities of extracts containing it and from the recognized properties of polyacetylenes. researchgate.netnih.gov

Cellular Proliferation and Cytotoxicity Studies (e.g., Anticancer Potential)

Polyacetylenes isolated from Arctium species are known to possess cytotoxic properties. psu.edu While specific studies quantifying the cytotoxic effects of pure this compound are not detailed in the reviewed literature, research on extracts from Arctium lappa, a known source of this compound, provides insight into its potential anticancer activity.

An ethanolic extract of Arctium lappa demonstrated significant, dose-dependent anti-proliferative effects on human colorectal carcinoma (Colo-205) cells, with an IC₅₀ value of 11.80 µg/mL. bmrat.org In contrast, the extract showed minimal cytotoxicity towards normal human skin fibroblasts (HSF), with an IC₅₀ value of 1478 µg/mL, suggesting a degree of selectivity for cancer cells. bmrat.org In another study, an aqueous extract of A. lappa at a concentration of 10 mg/mL caused an average of 96% inhibition of cell proliferation in both K562 human bone marrow cells and normal lymphocytes after a 24-hour incubation. researchgate.net These findings highlight the cytotoxic potential of the plant's constituents, which include this compound.

Table 1: Cytotoxicity of Arctium lappa Extracts

Extract/Cell Line IC₅₀ Value / % Inhibition Source
Ethanolic Extract on Colo-205 cells 11.80 µg/mL bmrat.org
Ethanolic Extract on HSF cells 1478 µg/mL bmrat.org
Aqueous Extract on K562 & Lymphocytes 96% inhibition at 10 mg/mL researchgate.net

Note: Data pertains to plant extracts, not isolated this compound.

Anti-inflammatory Response Modulation (e.g., TNF-α inhibition)

Polyacetylenes are recognized for their anti-inflammatory properties. mdpi.comnih.gov Extracts from plants containing this compound have been shown to modulate key inflammatory pathways. For instance, an ethanol (B145695) extract of Rhaponticum uniflorum roots, which contain this compound, significantly inhibited the secretion of nitric oxide (NO) and other inflammatory cytokines in mouse macrophages without showing cytotoxicity. mdpi.com

Similarly, studies on Arctium lappa extracts have demonstrated anti-inflammatory effects. One study found that an A. lappa extract inhibited the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. researchgate.net A separate investigation confirmed that an ethanolic extract of A. lappa significantly decreased the levels of inflammatory cytokines, including TNF-α, IL-6, and IL-1β, in cancer cells. bmrat.org These activities are attributed to the complex mixture of bioactive compounds in the extracts, which includes the polyacetylene class to which this compound belongs. researchgate.netresearchgate.net

Antioxidant Activity Evaluation

The antioxidant potential of this compound is inferred from studies on its source plants. google.com Extracts of Arctium lappa have demonstrated significant free radical scavenging activity. scholarsresearchlibrary.com

A phytochemical analysis of an ethanolic Arctium lappa extract revealed strong antioxidant properties, with IC₅₀ values of 41.17 µg/mL in the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay and 51.65 µg/mL in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) scavenging assay. bmrat.org The extract's reducing power was also confirmed, indicating its capacity to donate electrons and neutralize free radicals. bmrat.org This activity is linked to the presence of various bioactive compounds, including polyphenols and flavonoids, alongside polyacetylenes. bmrat.orgresearchgate.net

Table 2: Antioxidant Activity of Arctium lappa Ethanolic Extract

Assay IC₅₀ Value Source
DPPH Radical Scavenging 41.17 ± 1.84 μg/mL bmrat.org
ABTS Radical Scavenging 51.65 ± 1.91 μg/mL bmrat.org

Note: Data pertains to a plant extract, not isolated this compound.

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal)

Sulfur-containing acetylenic compounds, the class to which this compound belongs, are documented to have potent antibacterial and antifungal properties. psu.edumdpi.com Thiophenes and polyacetylenes are produced by plants as a chemical defense mechanism against various pathogens, including bacteria and fungi. nih.gov While specific minimum inhibitory concentration (MIC) values for this compound are not available in the reviewed literature, the consistent reports of antimicrobial activity for this class of compounds suggest its potential in this area. nih.govhku.hk

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism through which bioactive compounds exert their effects. libretexts.orgsci-hub.se For instance, extracts from Arctium lappa have been noted to inhibit enzymes like COX-2, which is involved in inflammation. mdpi.com However, specific enzyme inhibition assays targeting this compound have not been reported in the surveyed scientific literature. Given its other demonstrated biological activities, investigating its effect on specific enzymatic pathways, such as those involved in inflammation or cancer proliferation, remains an area for future research.

In Vivo Efficacy Studies in Preclinical Models

In vivo studies are crucial for validating the therapeutic potential of a compound in a whole-organism context. The literature indicates that extracts and compounds from Arctium and Rhaponticum species have demonstrated effectiveness in various in vivo models. scispace.commdpi.com However, specific preclinical in vivo efficacy studies for isolated this compound were not identified in the reviewed sources. The general effectiveness of extracts from its source plants in animal models of inflammation and other conditions provides a rationale for future in vivo investigation of this compound. nih.gov

Evaluation in Disease Models (e.g., Inflammation, Infection)

The preclinical evaluation of this compound has primarily focused on its activity in in vitro models of inflammation and infection, leveraging the traditional use of its source plants as anti-inflammatory and antimicrobial agents. nih.govmdpi.com

Inflammation Models

The anti-inflammatory potential of thiophenes, the class of compounds to which this compound belongs, is an area of active investigation. mdpi.com The proposed mechanism for this activity often involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, which is a critical regulator of genes involved in the inflammatory response, including those for pro-inflammatory cytokines. mdpi.com

An ethanol extract mixture containing this compound demonstrated anti-inflammatory effects by significantly reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. tjnpr.orgtjnpr.org Overproduction of NO is a key feature of inflammatory conditions. Related thiophene (B33073) compounds have also shown significant inhibitory potential against LPS-induced NO production in both RAW 264.7 macrophages and BV-2 microglial cells, suggesting a class effect. mdpi.com

Infection Models

This compound is recognized as a sulfur-containing compound with documented antibacterial and antifungal properties. mdpi.com Thiophenes are often produced by plants as a defense mechanism against a variety of pathogens, including bacteria and fungi. mdpi.com Extracts from Arctium lappa, a known source of this compound, have demonstrated antimicrobial activity against a spectrum of bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, as well as fungi like Candida albicans. researchgate.net

More specifically, this compound isolated from the roots of Echinops grijsii was evaluated for its activity against the root-knot nematode Meloidogyne incognita. acs.org The study revealed that this compound possesses nematicidal activity. acs.org

Activity TypeModel/OrganismSource of CompoundObserved EffectReference
Anti-inflammatoryRAW 264.7 MacrophagesMixed Herbal ExtractReduction of Nitric Oxide (NO) production tjnpr.org, tjnpr.org
AntibacterialGeneral (Documented)Arctium lappaInhibitory activity against various bacteria researchgate.net, mdpi.com
AntifungalGeneral (Documented)Arctium lappaInhibitory activity against various fungi researchgate.net, mdpi.com
NematicidalMeloidogyne incognitaEchinops grijsiiToxic to nematodes acs.org

Pharmacodynamic Endpoints in Animal Models

Based on the available scientific literature, specific studies detailing the pharmacodynamic endpoints of isolated this compound in animal models have not been reported. Research has predominantly been conducted in vitro or has utilized complex extracts from plants containing this compound.

Advanced Mechanistic Investigations

Advanced studies have begun to explore the specific molecular mechanisms that underlie the biological activities of this compound and its close derivatives. These investigations aim to identify direct molecular targets and elucidate the cellular pathways modulated by the compound.

Target Identification and Validation Studies

The identification of direct molecular targets is a crucial step in understanding a compound's mechanism of action. For this compound and its derivatives, both in silico predictions and experimental validations have been employed.

A significant finding involves a chlorinated derivative, 7-chlorothis compound , which was identified as an inhibitor of the peroxisome proliferator-activated receptor-gamma (PPARγ) . nih.gov PPARγ is a nuclear receptor that plays a key role in adipogenesis and inflammation. nih.gov Validation studies confirmed that 7-chlorothis compound binds to PPARγ, thereby blocking the transcriptional activity induced by PPARγ agonists. nih.gov

Furthermore, in silico approaches have been used to predict potential targets for this compound itself. One study utilized the SuperPred webserver, an artificial intelligence tool, to screen for likely protein targets. mdpi.comresearchgate.net This predictive analysis identified Cathepsin D , a lysosomal aspartyl protease, as a potential target, which was then further investigated through molecular docking studies. mdpi.comresearchgate.net

CompoundIdentified/Predicted TargetMethod of IdentificationReference
7-chlorothis compoundPeroxisome Proliferator-Activated Receptor Gamma (PPARγ)Experimental (Inhibition of transcriptional activity, Plasmon Resonance) nih.gov
This compoundCathepsin D (Predicted)In silico (SuperPred webserver) mdpi.com, researchgate.net

Cellular Pathway Modulation and Signaling Interventions

The biological effects of this compound are mediated through its interaction with and modulation of key cellular signaling pathways.

The most clearly defined signaling intervention is associated with 7-chlorothis compound and its inhibition of the PPARγ signaling pathway . nih.gov By binding to the receptor, it prevents the recruitment of coactivators and the subsequent transcription of target genes, providing a direct mechanism for its observed effects. nih.gov

For this compound, its anti-inflammatory activity is hypothesized to stem from the inhibition of the NF-κB pathway . mdpi.com This pathway is a central mediator of the inflammatory response, and its inhibition would lead to a downstream reduction in pro-inflammatory molecules like nitric oxide and various cytokines. mdpi.com This aligns with the observed reduction of NO in macrophage cell lines. tjnpr.orgtjnpr.orgscispace.com

Molecular Interaction Studies (e.g., Protein Binding)

To understand the interaction between this compound and its targets at a molecular level, protein binding and docking studies are essential.

Experimental evidence for direct protein binding has been established for its derivative, 7-chlorothis compound . Surface plasmon resonance studies demonstrated that this compound directly binds to the ligand-binding domain of the PPARγ receptor (PPARγ-LBD). nih.gov This interaction physically blocks the ability of PPARγ agonists to bind to and activate the receptor. nih.gov

For this compound, molecular docking studies have been performed to simulate its interaction with the predicted target, Cathepsin D . mdpi.com These in silico analyses calculate the binding affinity and predict the conformation of the ligand within the protein's active site. mdpi.com While the docking score for this compound was not the most potent among the tested thiophenes, these studies provide a structural hypothesis for its potential interaction with Cathepsin D that can guide further experimental validation. mdpi.com

Gene Expression and Proteomic Profiling

Comprehensive analyses of changes in global gene expression (transcriptomics) or protein levels (proteomics) following treatment with isolated this compound have not been reported in the reviewed scientific literature. Such studies would provide an unbiased, system-wide view of the cellular processes affected by the compound but appear to be a future avenue for research.

Comparative Biological Activity with Related Polyacetylenes and Thiophenes

This compound is a naturally occurring thiophene, a class of sulfur-containing polyacetylene derivatives, found in plants such as those from the Arctium and Echinops genera. acs.orgmdpi.comccb-stejarul.ro Its biological activity has been investigated in the context of other structurally similar compounds isolated from the same sources. acs.orgresearchgate.net Polyacetylenes and their thiophene derivatives are recognized for a broad spectrum of bioactivities, including antimicrobial, nematicidal, cytotoxic, and anti-inflammatory effects. mdpi.commdpi.com Comparative studies provide valuable insights into the structure-activity relationships within this chemical class.

Research on compounds isolated from Echinops grijsii has offered a direct comparison of the biological activities of this compound with other thiophenes. acs.org Similarly, studies on Echinops ritro (B10826671) have evaluated its antimicrobial efficacy alongside other isolated polyacetylenes. researchgate.net These investigations highlight the potential of this compound as a bioactive molecule and contextualize its potency relative to its chemical congeners.

Nematicidal Activity

In a comparative study, this compound (identified as compound 11) isolated from the roots of Echinops grijsii demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita. Its efficacy was compared with several other isolated thiophenes and commercial nematicides. Under both light and dark conditions, this compound showed potent activity. Notably, its activity was stronger than the commercial nematicide abamectin. The study revealed that specific structural features of the thiophenes are essential for their nematicidal effects. acs.org

Table 1: Comparative Nematicidal Activity of this compound and Related Thiophenes against M. incognita

CompoundLC50 (µg/mL) in LightLC50 (µg/mL) in Dark
This compound3.052.93
Arctinol-b10.419.25
Arctinal2.011.83
Arctinol7.725.81
Abamectin (Control)13.0412.87
α-Terthienyl (Control)0.0910.12
Data sourced from Zhang et al., 2019. acs.org

Antifungal and Antibacterial Activity

The antifungal properties of this compound have also been evaluated in comparison with other thiophenes. In a study assessing activity against six soil-borne fungi, this compound displayed varying degrees of inhibition. acs.org Further research on compounds from Echinops ritro provided a comparative analysis of the antibacterial and antifungal activity of this compound (identified as compound 4 in the study) against pathogenic microbes. researchgate.net This study compared its minimum inhibitory concentration (MIC) with that of other isolated thiophenes and the antibiotic levofloxacin. This compound showed notable activity against Staphylococcus aureus and moderate activity against Escherichia coli and Candida albicans. researchgate.net

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound and a Related Thiophene

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound86464
Arctinal>12832>128
Levofloxacin (Control)88--
Data sourced from Li et al., 2019. researchgate.net (-- indicates data not provided in the source).

These comparative data underscore that while this compound is a potent bioactive compound, its efficacy can vary significantly compared to other structurally related polyacetylenes and thiophenes, depending on the specific biological target.

Advanced Research Methodologies Applied to Arctinone B Studies

Quantitative Research Methodologies

Quantitative research on Arctinone B is centered on objective measurements and the statistical analysis of numerical data. This approach is fundamental to its phytochemical analysis and the evaluation of its biological potential.

Experimental designs in this compound research are structured to test specific hypotheses, primarily concerning its biological effects. A key area of investigation has been its nematicidal activity against plant-parasitic nematodes such as Meloidogyne incognita. In these experiments, various concentrations of the isolated compound are applied to the nematodes, and the mortality rate is observed over a specific period, often under both light and dark conditions to test for phototoxicity.

The data generated from these bioassays are subjected to rigorous statistical analysis to ensure the results are meaningful and reproducible. Common statistical methods employed include:

Probit Analysis: This method is used to calculate the median lethal concentration (LC50), which is the concentration of a substance required to kill 50% of a test population. For this compound, LC50 values were determined for its nematicidal activity.

Student's t-test: This test is utilized to compare the means of two groups. In the study of this compound, it was used to determine if there was a statistically significant difference between its nematicidal activity in the presence of light versus in darkness. brianaltonenmph.com

Analysis of Variance (ANOVA): When multiple groups or concentrations are being compared, one-way ANOVA is used to determine whether there are any statistically significant differences between their means. tjnpr.org In studies identifying this compound as part of a plant extract mixture, ANOVA was the statistical method of choice for analyzing data from anti-inflammatory and antifungal assays. tjnpr.org

The initial step in any study of this compound is its acquisition, which involves careful sampling and extraction from its natural sources. This compound has been identified in plants from the Asteraceae family, such as Arctium lappa (Burdock) and Echinops grijsii, as well as in Rhaponticum uniflorum. researchgate.netccb-stejarul.ro

The data collection and sampling process proceeds as follows:

Plant Material Collection: Specific parts of the plant, most commonly the roots, are collected. ccb-stejarul.ro

Extraction: The collected plant material is dried, powdered, and then subjected to extraction with an appropriate solvent. Acetone (B3395972) has been noted as a solvent used to extract this compound and other sulfur-containing acetylenic compounds from Arctium lappa. mdpi.comresearchgate.net

Purification and Isolation: The crude extract, which contains a complex mixture of compounds, undergoes further separation. Methodologies such as column chromatography and preparative thin-layer chromatography (prep-TLC) are employed to isolate the individual compounds. ccb-stejarul.ro

Structural Elucidation: Once purified, the chemical structure of the compound is determined. This is a critical data collection step that relies on advanced analytical techniques. The identification of this compound has been accomplished through the combined use of spectroscopic data analyses, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and by comparing the obtained data with that found in existing literature. brianaltonenmph.com

This systematic process of sampling, extraction, purification, and identification ensures that the compound studied is indeed this compound and is of sufficient purity for subsequent biological assays.

Interactive Data Table: Nematicidal Activity of this compound

The following table summarizes quantitative findings on the nematicidal activity of this compound against the root-knot nematode Meloidogyne incognita.

CompoundConditionLC50 (µg/mL) brianaltonenmph.com
This compound Light1.14
This compound Dark2.00
Abamectin (Control)Light8.73
Abamectin (Control)Dark9.38

Qualitative Research Methodologies for Contextual Understanding

A review of the available scientific literature indicates that qualitative research methodologies are not employed in the direct study of the chemical compound this compound. Methodologies such as Interpretative Phenomenological Analysis and Grounded Theory are designed to explore human experiences, social processes, and cultural phenomena. The study of a specific phytochemical like this compound falls within the domain of the natural sciences, which relies on quantitative and analytical methods to determine its chemical properties and biological functions.

No studies utilizing Interpretative Phenomenological Analysis (IPA) in the context of this compound were found. IPA is a qualitative approach focused on providing detailed examinations of personal lived experience. Its application is typically within psychology and social sciences to understand how people make sense of their personal and social worlds, which is not relevant to the chemical analysis of a natural compound. bepress.comx-mol.net

No research applying Grounded Theory directly to the study of this compound has been identified. Grounded Theory is a systematic methodology used to develop theories from the analysis of data. uwo.ca While it has been applied in broader fields like ethnobotany to develop theories from collected data on traditional plant use, it has not been used to investigate the specific properties of an individual molecule like this compound. brianaltonenmph.comresearchgate.net

Systematic Reviews and Meta-Analyses on this compound

Systematic reviews and meta-analyses represent a high level of evidence synthesis, designed to reduce bias by systematically identifying, appraising, and summarizing all relevant studies on a specific topic. nih.gov A systematic review follows a strict, pre-defined protocol to answer a focused research question. nih.gov A meta-analysis is a statistical component of a systematic review that combines data from multiple studies to produce a single quantitative estimate, or summary effect size, which provides a more precise measure of the effect's magnitude. nih.govresearchgate.net

While no specific systematic reviews or meta-analyses focused solely on this compound have been identified, this methodology is highly relevant for consolidating the existing and future body of research on the compound. A hypothetical systematic review on this compound would involve:

Formulating a Focused Question : For example, "What is the in-vitro antimicrobial efficacy of this compound against pathogenic bacteria and fungi?"

Developing a Protocol : Defining strict inclusion and exclusion criteria for studies (e.g., study design, outcome measures). nih.gov

Comprehensive Literature Search : Systematically searching multiple databases (e.g., PubMed, Scopus, Web of Science) to identify all relevant published and unpublished studies. nih.gov

Study Selection and Data Abstraction : Two or more reviewers independently screen studies and extract relevant data to minimize bias. nih.gov

Quality Assessment : Critically appraising the quality and risk of bias of each included study using standardized tools. nih.gov

Synthesis and Meta-Analysis : If studies are sufficiently homogenous, a meta-analysis could be performed to pool data on outcomes like MIC values. The results are often visualized using a forest plot. nih.gov

Such a review would provide a definitive summary of this compound's antimicrobial profile, identify knowledge gaps, and guide future research directions. nih.gov

Computational and Cheminformatics Methodologies

Computational and cheminformatics approaches have become indispensable in modern natural product research, enabling the prediction of properties, the elucidation of mechanisms, and the analysis of large datasets. rsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. nih.gov In drug discovery and molecular biology, MD simulations provide detailed insight into the interactions between a ligand, like this compound, and its biological target, such as a protein or enzyme. plos.orgfrontiersin.org These simulations can reveal the stability of a protein-ligand complex, identify key amino acid residues involved in binding, and elucidate the conformational changes that occur upon binding. plos.orgnih.gov

A typical MD simulation study on this compound would involve:

System Setup : Building a computational model of the target protein in complex with this compound, solvating it in a water box with ions to mimic physiological conditions. plos.org

Simulation : Solving Newton's equations of motion for the system over a defined period, often on the scale of nanoseconds to microseconds, using a specific force field (a set of parameters describing the potential energy of the system). frontiersin.orgmdpi.com

Analysis : Analyzing the resulting trajectory to calculate various metrics, such as Root Mean Square Deviation (RMSD) to assess stability, hydrogen bond analysis to identify key interactions, and binding free energy calculations (e.g., MM-GBSA) to estimate binding affinity. plos.org

By applying MD simulations, researchers could predict potential biological targets for this compound and understand the molecular basis for its observed bioactivities, such as its antibacterial or anti-fungal effects. mdpi.com

Quantum Chemical Calculations

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. wikipedia.org These ab initio methods can predict a wide range of molecular properties, including optimized geometries, spectroscopic parameters (NMR, IR), reaction energies, and electronic properties, without the need for empirical data. nih.govnih.gov

For this compound, QC calculations, particularly using Density Functional Theory (DFT), could be applied to:

Verify Molecular Structure : Compare theoretically calculated NMR and IR spectra with experimental data to confirm the elucidated structure of this compound. plos.org

Determine Absolute Configuration : Assist in establishing the stereochemistry of chiral centers within the molecule, a task that has been demonstrated for similar natural products. researchgate.net

Analyze Reactivity : Calculate molecular orbital energies (e.g., HOMO-LUMO gap) and electrostatic potential maps to predict the molecule's reactivity and potential sites for metabolic transformation.

These calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its chemical behavior and biological activity. plos.org

Database Mining and Cheminformatics Tools

Cheminformatics involves the use of computational tools to analyze and organize chemical data, while database mining refers to the process of extracting valuable information from large chemical and biological databases like ChEMBL, PubChem, and ZINC. rsc.orgnih.gov

In the study of this compound, these methodologies can be leveraged to:

Identify Potential Targets : Mine bioactivity databases for compounds structurally similar to this compound to generate hypotheses about its potential biological targets. dndi.org

Assemble Focused Libraries : Use the structure of this compound as a query to search for commercially available analogs, creating a focused library of compounds for screening to explore the structure-activity relationship (SAR). nih.gov

Predict Physicochemical Properties : Employ cheminformatics software to calculate drug-like properties (e.g., molecular weight, logP, polar surface area) to assess its potential as a drug candidate. rsc.org

Novelty Assessment : Compare the structure of this compound against databases of known compounds to ensure its structural novelty and avoid rediscovery. dndi.org

These in silico tools accelerate the research process by prioritizing experimental efforts and providing a broader context for the compound's potential in drug discovery. mdpi.com

Omics Technologies in this compound Research

Transcriptomics for Gene Expression Analysis

There are no available studies that have used transcriptomics to analyze changes in gene expression in response to treatment with this compound. Consequently, no data on differentially expressed genes or related biological pathways can be presented.

Proteomics for Protein Abundance and Modification

No proteomic studies have been published that investigate the effects of this compound on protein abundance or post-translational modifications. Therefore, it is not possible to provide data on specific proteins that are upregulated or downregulated by this compound.

Metabolomics for Pathway Interrogation

There is no metabolomic research focused on the systemic biological effects of this compound. While this compound is listed in metabolomics databases nih.gov, studies detailing how it may alter metabolic pathways in cells or organisms have not been found.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Arctinone B with high purity, and how can researchers validate its chemical identity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for purity assessment (≥95%) and structural validation. Researchers should cross-reference spectral data (e.g., 1^1H-NMR, 13^13C-NMR) with literature values and employ mass spectrometry (LC-MS) to confirm molecular weight . For reproducibility, document reaction conditions (solvent, temperature, catalysts) and characterize intermediates rigorously .

Q. Which in vitro assays are most effective for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Cell viability assays (e.g., MTT, ATP-based luminescence) and enzyme inhibition studies (e.g., kinase activity assays) are standard. Use dose-response curves to calculate IC50_{50} values and validate results with positive controls. Ensure cell lines are authenticated (e.g., STR profiling) and assays comply with NIH guidelines for preclinical research . Include statistical power analysis to determine sample size and minimize Type I/II errors .

Q. How can researchers optimize extraction yields of this compound from natural sources?

  • Methodological Answer : Employ solvent-solvent partitioning (e.g., ethyl acetate for polar metabolites) and column chromatography (silica gel, Sephadex LH-20). Monitor yield via UV-Vis spectroscopy at characteristic wavelengths (e.g., 254 nm for conjugated systems). Optimize parameters like extraction time, solvent polarity, and temperature using factorial design experiments to identify significant variables .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported pharmacological effects across studies?

  • Methodological Answer : Discrepancies may arise from differences in cell models, assay conditions, or compound stability. Conduct meta-analyses of published data to identify confounding variables (e.g., serum concentration in cell culture, batch-to-batch variability). Replicate key studies under standardized conditions and perform robustness tests (e.g., thermal stability assays). Use multivariate regression to isolate factors influencing bioactivity .

Q. How can researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways. Use CRISPR-Cas9 knockout models to validate gene candidates and surface plasmon resonance (SPR) for binding affinity measurements. Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose, exposure, and effect . Include negative controls (e.g., inactive analogs) to confirm specificity .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound derivatives?

  • Methodological Answer : Synthesize analogs with modifications to core scaffolds (e.g., hydroxylation, methylation) and test bioactivity in parallel. Use computational tools (molecular docking, QSAR models) to predict binding modes and prioritize analogs. Validate predictions with X-ray crystallography or cryo-EM if target structures are available. Apply clustering algorithms to identify critical pharmacophores .

Q. How should researchers address challenges in isolating this compound from complex biological matrices?

  • Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents to enhance selectivity. Couple ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for sensitive detection in low-abundance samples. Validate recovery rates using isotopically labeled internal standards and assess matrix effects via post-column infusion .

Data Analysis and Reporting

Q. What statistical approaches are essential for interpreting dose-dependent effects of this compound?

  • Methodological Answer : Nonlinear regression (e.g., log[inhibitor] vs. response curves) is standard for IC50_{50} determination. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance. For high-throughput data, apply false discovery rate (FDR) correction .

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (e.g., spectral files, assay readouts) in public repositories (e.g., Zenodo, ChEMBL). Document synthetic procedures using the IUPAC nomenclature and report characterization data for all novel compounds. Include detailed protocols in supplementary materials, referencing NIH reporting guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.